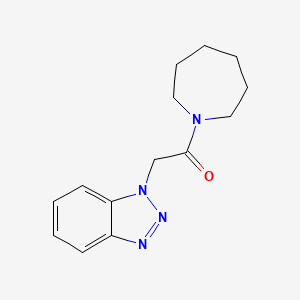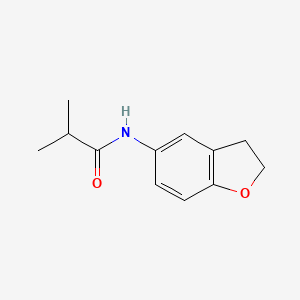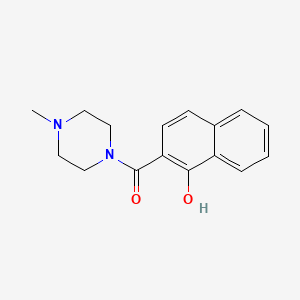
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide, also known as CP47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC), and acts on the same receptors in the brain and body.
Mécanisme D'action
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide acts on the same receptors in the brain and body as THC, specifically the CB1 and CB2 receptors. It produces similar effects to THC, including pain relief, anti-inflammatory effects, and changes in mood and cognition.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, which is involved in regulating pain, inflammation, and other physiological processes. It has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide in lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. However, one limitation is that its effects on the body may differ from those of THC, which is found naturally in marijuana.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide. One area of interest is its potential as a treatment for pain and inflammation, particularly in conditions such as arthritis and multiple sclerosis. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide, and how these effects may differ from those of THC.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide involves several steps, including the reaction of 2-chlorobenzonitrile with cyclohexanone to form 2-(2-chlorophenyl)cyclohexanone, which is then reacted with hydroxylamine hydrochloride to form 2-(2-chlorophenyl)cyclohexanone oxime. This compound is then reacted with acetic anhydride to form the final product, 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. It has also been investigated for its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-4-2-1-3-10(13)9-14(18)16-11-5-7-12(17)8-6-11/h1-4,11-12,17H,5-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKXBTVEFDCMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)



![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)


